Chz868

JAK2 signaling type II inhibitor B-ALL

Type I JAK inhibitors (e.g., ruxolitinib) paradoxically induce JAK2 hyperphosphorylation and drug-tolerant persistence, limiting disease modification. CHZ868 is a type II JAK2 inhibitor that resolves this liability by locking the kinase in an inactive DFG-out conformation. • IC50 0.17 µM in EPOR JAK2 WT Ba/F3 cells; GI50 59 nM in JAK2 V617F SET2 cells. • Eradicates type I inhibitor-persistent JAK2-mutant progenitors after washout. • Orally bioavailable; reduces mutant allele burden and bone marrow fibrosis in JAK2 V617F knock-in mice. • Preserves T-cell function vs. pan-JAK inhibitors, enabling immune-oncology combination studies. Supplied as ≥98% pure solid with rigorous QC documentation for reproducible in vitro and in vivo research.

Molecular Formula C22H19F2N5O2
Molecular Weight 423.4 g/mol
Cat. No. B606664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChz868
SynonymsCHZ868;  CHZ 868;  CHZ-868.
Molecular FormulaC22H19F2N5O2
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C
InChIInChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)
InChIKeyKQQLBXFPTDVFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CHZ868: A Potent and Selective Type II JAK2 Inhibitor for Targeted Cancer Research


CHZ868 (NVP-CHZ868) is a type II small-molecule inhibitor of Janus kinase 2 (JAK2) that stabilizes the kinase in an inactive, DFG-out conformation [1]. It potently suppresses JAK2 signaling in hematologic malignancies, including myeloproliferative neoplasms (MPNs) and B-cell acute lymphoblastic leukemia (B-ALL), with an IC50 of 0.17 µM in EPOR JAK2 WT Ba/F3 cells . CHZ868 is orally bioavailable and demonstrates in vivo efficacy in murine models of JAK2-driven diseases [2].

Type II JAK2 inhibitor stabilizing DFG-out inactive conformation for pathway inhibition studies
Supports hematologic malignancy research models: MPN, B-ALL, Ph-like ALL with CRLF2 rearrangements
Reported oral bioavailability supports in vivo pharmacology and exposure-model studies

Why CHZ868 Cannot Be Substituted with Type I JAK Inhibitors Like Ruxolitinib


Type I JAK inhibitors, such as ruxolitinib, bind to the active conformation of JAK2 and paradoxically induce JAK2 hyperphosphorylation and withdrawal signaling upon drug discontinuation, limiting their disease-modifying effects in MPNs and B-ALL [1]. In contrast, CHZ868, a type II inhibitor, locks JAK2 in an inactive state, prevents this paradoxical activation, and eradicates JAK2-mutant progenitors after drug washout [2]. Furthermore, CHZ868 retains full activity against type I JAK inhibitor-persistent cells, a critical advantage for overcoming clinical resistance [3].

Type I JAK inhibitors (e.g., ruxolitinib) may induce paradoxical activation-loop phosphorylation; mechanistic profiles may shift
Type I inhibitor-persistent cell responses may not replicate with type II agents; pathway adaptation context differs
Disease-model endpoint changes (e.g., mutant allele burden) reported for type II may not transfer to type I JAK inhibitor studies

CHZ868 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


CHZ868 Prevents Paradoxical JAK2 Hyperphosphorylation, Unlike Type I Inhibitors

In CRLF2-rearranged B-ALL cells, the type I JAK inhibitor ruxolitinib induces a marked increase in JAK2 phosphorylation at the activation loop (Tyr1007/1008), a paradoxical effect that limits its efficacy. In stark contrast, CHZ868 completely abrogates both baseline and ruxolitinib-induced JAK2 hyperphosphorylation [1].

JAK2 hyperphosphorylation
Reported
CHZ868 eliminates Tyr1007/1008 phosphorylation; ruxolitinib induces strong hyperphosphorylation
Supports type II mechanism differentiation in B-ALL signaling studies
CRLF2-rearranged B-ALL cell lines (MHH-CALL4, MUTZ5)
JAK2 signaling type II inhibitor B-ALL

CHZ868 Demonstrates Superior Cytotoxicity Compared to Ruxolitinib in Ph-like ALL

In head-to-head in vitro experiments using CRLF2-rearranged Ph-like ALL cell lines and patient-derived xenograft (PDX) cells, CHZ868 exhibited significantly more potent cytotoxic effects than the type I JAK inhibitor ruxolitinib [1].

Cytotoxicity in Ph-like ALL
Reported
Greater anti-leukemic effect vs. ruxolitinib in MUTZ5, MHH-CALL4, and PDX-derived CRLF2-r cells
Supports cell-model endpoint review for Ph-like ALL research
Exact IC50 not specified; directional comparison
Ph-like ALL cytotoxicity CRLF2-rearranged

CHZ868 Retains Full Activity Against Type I JAK Inhibitor-Persistent Cells

MPN cells that have become persistent to type I JAK inhibitors, such as ruxolitinib, remain fully sensitive to CHZ868. This was demonstrated in JAK2 V617F-mutant SET2 cells, where CHZ868 potently inhibited proliferation with a GI50 of 59 nM, even in cells previously exposed to type I inhibitors [1].

Persistence cell proliferation
Reported
GI50 = 59 nM in type I inhibitor-persistent JAK2 V617F SET2 cells
Supports proliferation assay context for resistance modeling
SET2 cells previously exposed to type I inhibitors
drug persistence MPN JAK2 V617F

CHZ868 Induces Reductions in Mutant Allele Burden Not Achieved by Type I JAK Inhibitors In Vivo

In a murine model of JAK2 V617F-driven MPN, treatment with CHZ868 led to a significant reduction in mutant allele burden, a disease-modifying effect that was not observed with type I JAK inhibitors [1].

In vivo mutant allele burden
Reported
Significant mutant allele burden reduction in JAK2 V617F knock-in mice; type I inhibitors showed no reduction
Reported model-response endpoint context in MPN model
In vivo model; allele burden as endpoint
mutant allele burden in vivo efficacy MPN

CHZ868 Enhances CAR-T Cell Efficacy Without Inducing T-Cell Exhaustion, Unlike Pan-JAK Inhibitors

In a syngeneic mouse model of B-ALL, the combination of CD19 CAR-T cells with CHZ868 significantly extended median survival compared to CAR-T cells alone (32 days vs. 26 days; p = 0.0303). Importantly, CHZ868 did not impair CAR-T cell function, whereas pan-JAK inhibitors like ruxolitinib inhibit JAK1-dependent T-cell activation and reduce CAR-T potency [1].

CAR-T combination survival
Reported
Median survival 32 days (CAR-T + CHZ868) vs. 26 days (CAR-T alone); p = 0.0303
Supports immunotherapy combination model context
JAK2 selectivity maintains T-cell function in B-ALL mouse model
CAR-T cell therapy immunotherapy JAK2 selectivity

CHZ868 Exhibits 6-Fold Selectivity for JAK2-Dependent vs. JAK2-Independent Proliferation

CHZ868 demonstrates a clear selectivity window for JAK2-driven proliferation. It inhibits the growth of JAK2 V617F-mutant SET2 cells with a GI50 of 59 nM, but is 6-fold less potent against CMK cells (GI50 = 378 nM), which are not dependent on JAK2 signaling for growth .

Selectivity window
Source review
GI50 SET2 (JAK2 V617F) = 59 nM; CMK (JAK2-independent) = 378 nM (6.4-fold)
Supports on-target selectivity review; data to verify
72-h treatment; reported in supporting sources
selectivity JAK2 dependence cell proliferation

Optimal Research and Preclinical Applications for CHZ868


Overcoming Type I JAK Inhibitor Resistance in MPN and B-ALL Models

Utilize CHZ868 to investigate mechanisms of persistence and acquired resistance to type I JAK inhibitors like ruxolitinib. CHZ868's ability to potently inhibit JAK2 V617F-mutant cells that have become insensitive to type I inhibitors makes it an ideal tool for studying resistance pathways and testing combination strategies to eradicate persistent clones [1].

Combination Therapy with Immunotherapies (CAR-T, Checkpoint Inhibitors)

Employ CHZ868 in preclinical models to assess synergistic effects with CAR-T cell therapy or immune checkpoint blockade. Its selective JAK2 inhibition avoids the T-cell suppression seen with pan-JAK inhibitors, allowing for the study of enhanced anti-tumor immunity without compromising effector cell function [2].

Evaluating Disease-Modifying Effects in JAK2-Driven Neoplasms

Use CHZ868 in long-term in vivo studies (e.g., JAK2 V617F knock-in mice) to assess its impact on mutant allele burden, bone marrow fibrosis, and clonal evolution. Unlike type I inhibitors, CHZ868 has demonstrated the ability to reduce the malignant clone size, making it suitable for research aimed at achieving molecular responses [1].

Investigating JAK2 Signaling in CRLF2-Rearranged Ph-like ALL

Apply CHZ868 to dissect JAK2-dependent signaling pathways in Ph-like ALL cells with CRLF2 rearrangements. Its superior cytotoxicity compared to ruxolitinib in these models provides a more robust system for identifying downstream effectors and testing rational drug combinations [3].

Application
Selection Property
Validation Focus
Type I JAK inhibitor resistance mechanisms
Type II JAK2 binding profile (DFG-out)
Persistent clone response endpoints
Ph-like ALL / CRLF2-rearranged signaling
Cell-model cytotoxicity and pathway inhibition
JAK2-dependent proliferation and downstream effectors
In vivo MPN disease modification
Mutant allele burden reduction profile
Long-term model-response endpoints
CAR-T cell immunotherapy combination
Selective JAK2 inhibition without T-cell suppression
Survival and immune effector function endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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